Methyl 3-bromo-5-cyano-2-hydroxybenzoate
Overview
Description
Methyl 3-bromo-5-cyano-2-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and hydroxy functional groups. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-cyano-2-hydroxybenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-hydroxybenzoate followed by the introduction of a cyano group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a cyanating agent like copper(I) cyanide. The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and mild heating.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water, and controlled temperatures.
Major Products:
Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include methyl 3-bromo-5-cyano-2-oxo-benzoate.
Reduction: Products include methyl 3-bromo-5-amino-2-hydroxybenzoate.
Scientific Research Applications
Methyl 3-bromo-5-cyano-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-cyano-2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like bromine, cyano, and hydroxy allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- Methyl 3-bromo-2-cyano-5-hydroxybenzoate
- Methyl 3-bromo-5-hydroxybenzoate
- Methyl 5-bromo-3-cyano-2-hydroxybenzoate
Comparison: Methyl 3-bromo-5-cyano-2-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-bromo-5-cyano-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKGCAQILNWKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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